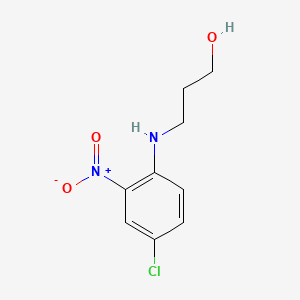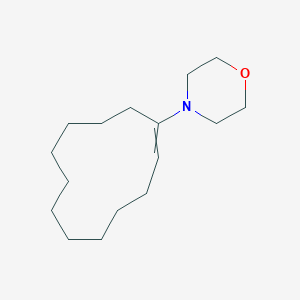
(2E)-3-(2,6-difluorophenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(2,6-difluorophenyl)acrylic acid is a chemical compound characterized by the presence of a cyano group (–CN) attached to a cyclopentylidene ring, which is further connected to an acetic acid methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2,6-difluorophenyl)acrylic acid typically involves the reaction of cyclopentanone with cyanoacetic acid in the presence of a base, followed by esterification with methanol. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: (2E)-3-(2,6-difluorophenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.
Major Products:
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Various substituted esters
Aplicaciones Científicas De Investigación
(2E)-3-(2,6-difluorophenyl)acrylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2E)-3-(2,6-difluorophenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
(2E)-3-(2,6-difluorophenyl)acrylic acid can be compared with other similar compounds, such as:
Cyanoacetic acid methyl ester: Lacks the cyclopentylidene ring, making it less sterically hindered.
Cyclopentanone: Lacks the cyano and ester groups, limiting its reactivity.
Cyano-cyclopentylidene-aceticacidethylester: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and solubility.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C9H6F2O2 |
|---|---|
Peso molecular |
184.14 g/mol |
Nombre IUPAC |
3-(2,6-difluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H6F2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H,(H,12,13) |
Clave InChI |
JMUOYANNVIFGFN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)C=CC(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[(3-Phenoxyphenyl)methyl]piperazine](/img/structure/B8811060.png)
![ETHYL 2-[(2-AMINO-6-METHYL-4-PYRIMIDINYL)SULFANYL]ACETATE](/img/structure/B8811068.png)




